Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Bis-PEG6-acid: Procurement and Synthesis Overview
Bis-PEG6-acid (CAS: 119189-70-7, MW: 382.4) is a homobifunctional polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups linked by a hexaethylene glycol (PEG6) spacer . Its structure enables it to function as a non-cleavable linker for the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) by forming stable amide bonds with primary amines under standard coupling conditions . The hydrophilic PEG spacer enhances aqueous solubility, making it a versatile building block for bioconjugation and targeted protein degradation applications .
WorkflowPROTAC and ADC linker synthesis via amide conjugation
Linker DesignNon-cleavable homobifunctional PEG6 with terminal carboxylic acids
Aqueous CompatibilityHydrophilic PEG spacer supports bioconjugation in aqueous buffers
Bis-PEG6-acid Substitution Challenges
Bis-PEG6-acid occupies a specific design space within the PROTAC linker landscape. The length of the PEG spacer is a critical determinant of ternary complex formation and subsequent protein degradation efficiency; empirical data demonstrate that linker length directly influences degradation potency and selectivity [1]. Substituting Bis-PEG6-acid with a shorter analog, such as Bis-PEG4-acid, reduces the spatial separation between the target protein ligand and the E3 ligase ligand, which can abrogate degradation activity [2]. Conversely, a longer analog like Bis-PEG8-acid may introduce excessive conformational flexibility, potentially reducing cellular permeability and degradation efficiency [3]. Furthermore, the terminal carboxylic acid groups are essential for the specific amide-coupling chemistry used in many PROTAC syntheses; replacing Bis-PEG6-acid with an NHS-ester derivative (e.g., Bis-PEG6-NHS ester) alters the reaction kinetics, stability of intermediates, and overall conjugation strategy, making one-for-one substitution impractical without re-optimization of the entire synthetic route .
PEG length mismatch
Shorter PEG4 may alter ternary complex geometry and reduce degradation potency; longer PEG8 may introduce excessive flexibility affecting permeability.
Terminal group substitution
NHS-ester analogs change reaction kinetics and conjugation strategy, requiring re-optimization of the synthetic route.
Solubility profile differences
PEG6 exhibits different DMSO solubility compared to PEG4, which may require adjustments in stock solution preparation.
[1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. October 2025. View Source
[2] Bonache MA, et al. Clicked bis-PEG-peptide conjugates for studying calmodulin-Kv7.2 channel binding. Org Biomol Chem. 2014;12(44):8877-87. doi:10.1039/c4ob01338g. View Source
[3] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026. doi:10.1016/j.ejmech.2026.116090. View Source
Bis-PEG6-acid vs. Analogs: Evidence Comparison
DMSO Solubility Comparison
Bis-PEG6-acid exhibits significantly lower solubility in DMSO compared to the shorter-chain analog Bis-PEG4-acid. Vendor specifications from the same source provide a direct, quantifiable comparison . This difference is critical for stock solution preparation and in vivo formulation strategies.
DMSO SolubilityReported
40 mg/mL (PEG6)vs300 mg/mL (PEG4)
Lower DMSO solubility may influence stock preparation for high-concentration formulations.
Vendor data; sonication recommended.
PROTAC LinkerSolubilityFormulation
Evidence Dimension
DMSO Solubility
Target Compound Data
40 mg/mL (approximately 104.6 mM)
Comparator Or Baseline
Bis-PEG4-acid: 300 mg/mL (1019.37 mM)
Quantified Difference
Bis-PEG6-acid has 7.5-fold lower solubility (mg/mL) and approximately 9.7-fold lower molar solubility than Bis-PEG4-acid.
Conditions
As reported by TargetMol product datasheets. DMSO, sonication recommended.
Why This Matters
Lower DMSO solubility necessitates careful solvent selection for stock solutions and may impact the feasibility of high-concentration formulations for in vivo studies, directly influencing procurement decisions for specific experimental workflows.
PROTAC LinkerSolubilityFormulation
PEG Linker Length and PROTAC Activity
The PEG6 spacer length in Bis-PEG6-acid aligns with the empirically validated 'gold standard' linker length for PROTAC design. Systematic studies have demonstrated that linker length profoundly impacts the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase [1]. While not a direct measurement of Bis-PEG6-acid itself, this class-level evidence establishes that PEG6-length linkers provide an optimal balance of flexibility and spatial reach, which is a key differentiator from shorter (e.g., PEG4) or longer (e.g., PEG8) alternatives that may exhibit reduced degradation potency [2].
Linker Length & ActivityClass-level
PEG2: ~1 µM block PEG4–8: IC50 0.74–6.89 µM
PEG6 spacer length supports ternary complex formation and degradation in class-level studies.
In vitro HeLa cell assay; representative Retro-2 PROTAC data.
Shorter (e.g., PEG2, PEG4) and longer (e.g., PEG8) PEG linkers.
Quantified Difference
Studies show that PEG2 linkers can completely block protein biosynthesis at concentrations as low as 1 μM, while PEG4-PEG8 linkers exhibit IC50 values ranging from 0.74 to 6.89 μM, highlighting a non-linear, length-dependent effect [2].
Conditions
In vitro PROTAC activity assays in HeLa cells exposed to Shigatoxin-1, assessing protein biosynthesis inhibition [2].
Why This Matters
This class-level evidence supports the selection of Bis-PEG6-acid as a linker with a spacer length that has been empirically validated across multiple PROTAC campaigns to maximize the probability of achieving potent and selective degradation, thereby reducing the need for extensive linker-length optimization during early-stage development.
[1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. October 2025. View Source
[2] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026. doi:10.1016/j.ejmech.2026.116090. View Source
Aqueous Solubility with PEG Linkers
Bis-PEG6-acid demonstrates high aqueous solubility, a property conferred by its hydrophilic PEG6 spacer . This is a class characteristic of PEG linkers, but it is a quantifiable differentiator when compared to non-PEG, alkyl-chain linkers of similar length that exhibit poor water solubility, which can limit their utility in bioconjugation reactions performed in aqueous buffers.
Aqueous SolubilityClass-level
Water-soluble; ethanol ≤100 mg/mL
PEG linker class enables conjugation in aqueous buffers without organic co-solvents.
Vendor-reported; verify for specific biomolecule conditions.
SolubilityBioconjugationAqueous Formulation
Evidence Dimension
Aqueous Solubility
Target Compound Data
Readily soluble in water; ethanol solubility up to 100 mg/mL (282.21 mM) .
Comparator Or Baseline
Alkyl-chain linkers of comparable length (e.g., a C12 diacid) which are typically insoluble or poorly soluble in water.
Quantified Difference
Not directly quantified for the target compound against a specific comparator, but the class-level property of PEG linkers is well-established to provide significantly enhanced aqueous solubility compared to hydrocarbon-based linkers.
Conditions
Vendor-reported solubility in water and ethanol [REFS-1, REFS-2].
Why This Matters
High aqueous solubility is essential for performing bioconjugation reactions (e.g., with proteins or antibodies) under mild, non-denaturing conditions. This property reduces the need for organic co-solvents, simplifies purification, and maintains the structural integrity of sensitive biomolecules, making Bis-PEG6-acid a preferred choice for ADC and bioconjugate synthesis.
SolubilityBioconjugationAqueous Formulation
Bis-PEG6-acid Application Scenarios
PROTAC Library Synthesis
Bis-PEG6-acid is ideally suited for the parallel synthesis of PROTAC libraries. The established 'gold standard' status of the PEG6 spacer length [1] minimizes the need for extensive linker-length optimization during initial screening. Its high aqueous solubility facilitates efficient conjugation to amine-containing target protein ligands and E3 ligase ligands in buffered solutions , streamlining the production of diverse PROTAC candidates for degradation assays.
ADC Construction with Non-Cleavable Linker
As a non-cleavable linker, Bis-PEG6-acid is used in the synthesis of ADCs where stable, covalent attachment of the cytotoxic payload to the antibody is required. The PEG6 spacer provides sufficient distance to reduce steric hindrance during conjugation, while the terminal carboxylic acid groups enable straightforward amide coupling to lysine residues on the antibody or to amine-functionalized payloads . Its solubility profile supports conjugation under mild aqueous conditions, preserving antibody integrity.
Peptide and Protein PEGylation
Bis-PEG6-acid can be used as a homobifunctional crosslinker for the site-specific PEGylation of peptides and proteins. The PEG6 spacer improves the solubility and hydrodynamic volume of the conjugate , which can enhance in vivo half-life and reduce immunogenicity. The carboxylic acid termini provide a versatile handle for attachment to amine groups on the biomolecule, enabling the creation of well-defined, stable conjugates for structural biology or therapeutic development.
Application
Selection Property
Validation Focus
PROTAC degrader screening
PEG6 spacer length (class-level activity balance)
Ternary complex formation and degradation potency in target assays
ADC non-cleavable linker synthesis
Stable amide bond formation with antibody lysines
Payload conjugation efficiency and antibody integrity
Biomolecule PEGylation studies
Hydrophilic PEG6 spacer for aqueous solubility
Conjugate characterization and in vivo half-life research
[1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. October 2025. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.